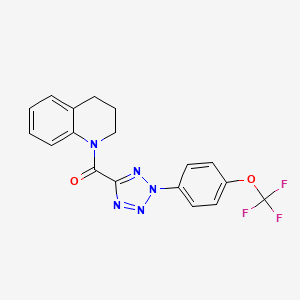

(3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

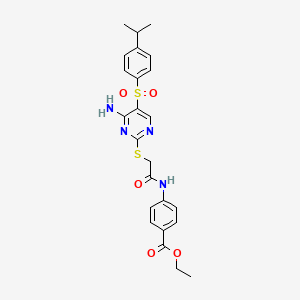

The compound is a derivative of 3,4-dihydroquinolin-1(2H)-one , which is a type of quinoline. Quinolines are aromatic compounds with a two-ring structure, and they are often used in medicinal chemistry due to their bioactive properties .

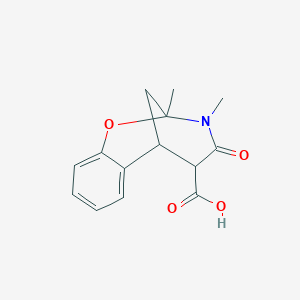

Synthesis Analysis

3,4-dihydroquinolin-1(2H)-one derivatives can be synthesized using the Castagnoli–Cushman reaction . This reaction involves the condensation of an α-amino acid and a cyclic 1,3-diketone to produce a 3,4-dihydroquinolin-2(1H)-one .Molecular Structure Analysis

The molecular structure of 3,4-dihydroquinolin-1(2H)-one derivatives is characterized by a two-ring structure with a nitrogen atom in one of the rings . The specific structure of(3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone would also include a trifluoromethoxyphenyl group and a tetrazolyl group attached to the quinoline core. Chemical Reactions Analysis

The specific chemical reactions involving(3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone are not known based on the information available . Physical And Chemical Properties Analysis

The physical and chemical properties of(3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone would depend on the specific structure of the compound. In general, the properties of a compound can be influenced by factors such as its molecular weight, polarity, and functional groups .

Scientific Research Applications

Antioomycete Activity

This compound has been investigated for its antioomycete activity against the phytopathogen Pythium recalcitrans . Researchers synthesized 59 derivatives of this scaffold using the Castagnoli–Cushman reaction. The bioassay results revealed that some derivatives exhibited superior antioomycete activity against P. recalcitrans compared to other phytopathogens. Notably, Compound I23 demonstrated the highest in vitro potency with an EC50 value of 14 mM, outperforming the commercial fungicide hymexazol. Additionally, I23 showed promising in vivo preventive efficacy. Mechanistic studies suggested that I23 disrupts the biological membrane systems of P. recalcitrans .

Natural Product Derivatives

The compound belongs to the class of natural product derivatives. Natural products have a long tradition as sources of agrochemical active ingredients. While their complex structures can pose challenges, simplification strategies often lead to synthetically accessible bioactive scaffolds. In this context, the Castagnoli–Cushman reaction has been employed to create derivatives with potential agricultural applications .

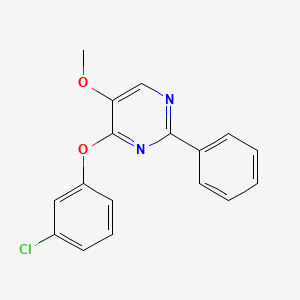

Extremophilic Isolation

Three naturally occurring 3,4-dihydroquinoline-2-one derivatives were isolated from the extremophilic bacterium Streptomyces sp. LGE21 . These derivatives include 8-Hydroxy-3,4-dihydro-1H-quinolin-2-one , 3,4-dihydro-1H-quinolin-2-one , and 8-methoxy-3,4-dihydro-1H-quinolin-2-one . Further exploration of their properties and applications is warranted .

Electrophilic Substitution

The compound 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one has been subjected to electrophilic substitution reactions, yielding 4,4-dimethyl-3-substituted-3,4-dihydroquinolin-2-ones. This mild synthetic approach provides access to diverse derivatives with potential biological activities .

Mechanism of Action

Target of Action

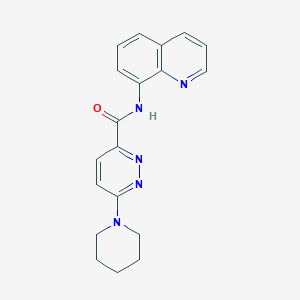

The primary targets of this compound are currently unknown. The compound is a derivative of 3,4-dihydroquinolin-2-one , a family of compounds known for their potent antiproliferative and antitumor activities against a variety of cancer cell lines . .

Mode of Action

Based on its structural similarity to other 3,4-dihydroquinolin-2-one derivatives , it may interact with its targets by binding to them and causing changes in their function. This could potentially lead to the inhibition of certain biochemical pathways, resulting in its observed biological effects.

Biochemical Pathways

Other 3,4-dihydroquinolin-2-one derivatives have been found to inhibit p38 map kinase , which plays a crucial role in cellular responses to stress and inflammation

Pharmacokinetics

The presence of the trifluoromethoxy group may influence its pharmacokinetic properties, as fluorinated compounds are often used in drug design for their metabolic stability and ability to enhance bioavailability .

Result of Action

Given its structural similarity to other 3,4-dihydroquinolin-2-one derivatives , it may exhibit antiproliferative and antitumor activities. These effects could potentially be due to the inhibition of key biochemical pathways, leading to the disruption of cellular processes necessary for tumor growth and proliferation.

Safety and Hazards

Future Directions

The future directions for research on (3,4-dihydroquinolin-1(2H)-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone and related compounds could involve further exploration of their biological activity and potential applications in medicinal chemistry . This could include the design and synthesis of new derivatives, as well as studies to better understand their mechanism of action .

properties

IUPAC Name |

3,4-dihydro-2H-quinolin-1-yl-[2-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N5O2/c19-18(20,21)28-14-9-7-13(8-10-14)26-23-16(22-24-26)17(27)25-11-3-5-12-4-1-2-6-15(12)25/h1-2,4,6-10H,3,5,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHLEOWAHXKEDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2433154.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2433155.png)

![Methyl (E)-4-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2433169.png)